molecular formula C19H10ClF3N2O2S B2675001 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione CAS No. 337920-06-6

2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione

Cat. No.: B2675001
CAS No.: 337920-06-6
M. Wt: 422.81
InChI Key: XHXFTFPHBIGSOC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound contains a pyrrolo[3,4-e][1,3]thiazine core, which is fused with a chlorophenyl and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorophenyl and trifluoromethylphenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications .

Biological Activity

The compound 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione (CAS: 337920-06-6) is a member of the pyrrolothiazine family, which has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C19H10ClF3N2O2S
  • Molar Mass : 422.81 g/mol
  • Density : 1.55 g/cm³ (Predicted)
  • Boiling Point : 513.7 °C (Predicted)
  • pKa : -0.12 (Predicted)

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo[1,2-a][1,2,4]triazolo[1,5-c]quinazolines demonstrated strong inhibition against lipoxygenase (LOX), suggesting a potential mechanism for antimicrobial action through enzyme inhibition .

In particular, the trifluoromethyl group in the structure appears to enhance the antimicrobial efficacy. A study highlighted that compounds with trifluoromethyl substitutions exhibited low minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus, with values as low as 0.78 μg/ml . This suggests that the compound may possess similar activity.

Anticancer Activity

The anticancer potential of thiazine derivatives has been explored in various studies. For example, compounds derived from thiazine structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro . The specific mechanisms often involve the modulation of cell cycle progression and the activation of apoptotic pathways.

Study on Antimicrobial Efficacy

In a comparative study of various trifluoromethyl-substituted compounds, it was found that those with enhanced lipophilicity and appropriate halogen substitutions exhibited superior antibacterial activity . The study utilized a range of bacterial strains to assess efficacy and determined that the presence of a trifluoromethyl group significantly correlated with increased potency.

CompoundMIC (μg/ml)Activity Type
Trifluoromethyl derivative0.78Bactericidal
Non-substituted analogue>10Bacteriostatic

In Vivo Toxicity Assessment

Another critical aspect of evaluating the biological activity of new compounds is their safety profile. In vivo studies involving mouse models indicated no significant toxicity at doses up to 50 mg/kg when assessed through various organ toxicity markers . This finding is crucial for advancing the compound towards clinical applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O2S/c20-12-6-4-10(5-7-12)16-24-9-14-15(28-16)18(27)25(17(14)26)13-3-1-2-11(8-13)19(21,22)23/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXFTFPHBIGSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3C(=CN=C(S3)C4=CC=C(C=C4)Cl)C2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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